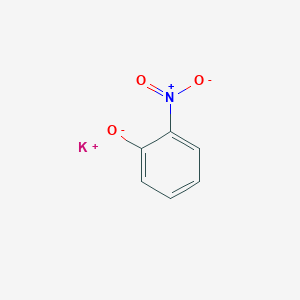![molecular formula C18H16O5 B13926987 [2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid CAS No. 88598-78-1](/img/structure/B13926987.png)
[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid is an organic compound characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid typically involves the coupling of an aryl halide with an arylboronic acid through a Suzuki reaction. This reaction is catalyzed by palladium in a basic environment, often using potassium carbonate as a base and tetra-butylammonium bromide as a phase-transfer catalyst . The reaction conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of microwave irradiation has also been explored to accelerate the reaction while maintaining high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism by which 2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid exerts its effects involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler structure with two benzene rings connected by a single bond.
2,2’-Bis(2-oxidobenzylideneamino)-4,4’-dimethyl-1,1’-biphenyl: A related compound with additional functional groups.
Benzidine-based azo dyes: Compounds with similar biphenyl structures used in dye production.
Uniqueness
2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
88598-78-1 |
|---|---|
Molekularformel |
C18H16O5 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
2-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]propanedioic acid |
InChI |
InChI=1S/C18H16O5/c1-18(16(20)21,17(22)23)11-15(19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
LRZSUVXLJFBPNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


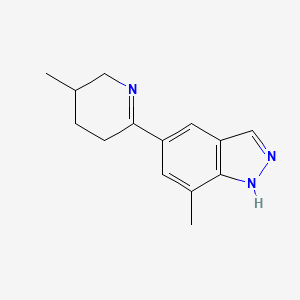




![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)
![ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13926935.png)


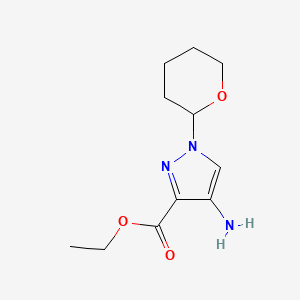
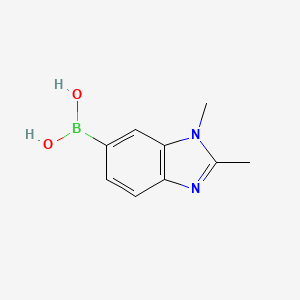
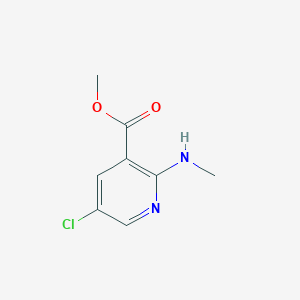
![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
